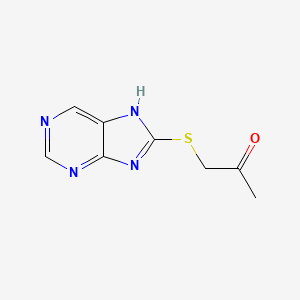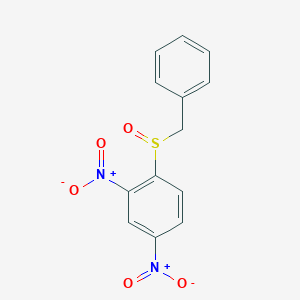![molecular formula C15H14N2S2 B14675911 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline CAS No. 37592-39-5](/img/structure/B14675911.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
准备方法
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with N-ethylaniline in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
化学反应分析
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
科学研究应用
作用机制
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory activities .
相似化合物的比较
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in rubber production.
2-Aminobenzothiazole: Studied for its anticancer and antimicrobial activities.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
The unique combination of the benzothiazole ring with the ethylaniline moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
37592-39-5 |
|---|---|
分子式 |
C15H14N2S2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-ylsulfanyl)-N-ethylaniline |
InChI |
InChI=1S/C15H14N2S2/c1-2-17(12-8-4-3-5-9-12)19-15-16-13-10-6-7-11-14(13)18-15/h3-11H,2H2,1H3 |
InChI 键 |
HMAKYYLDYIXVBO-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



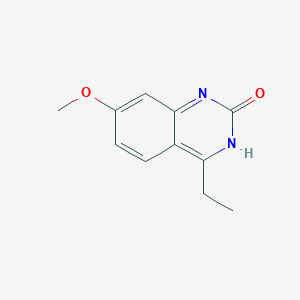
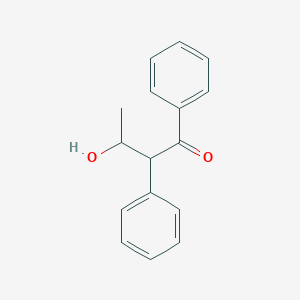
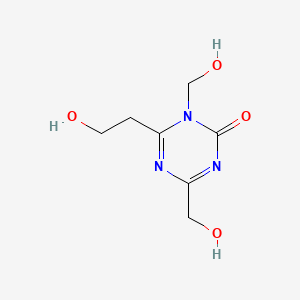
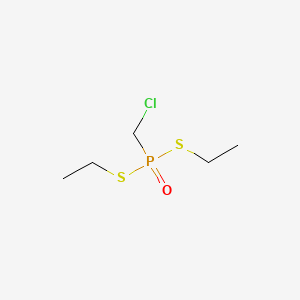
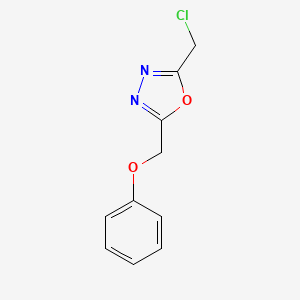
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)

![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
